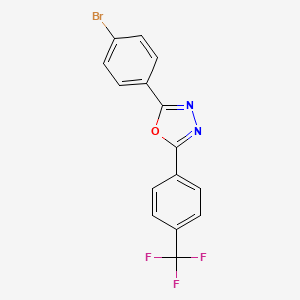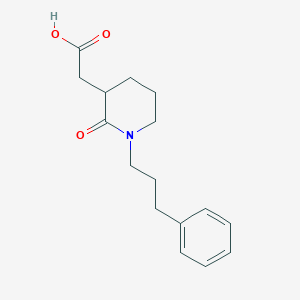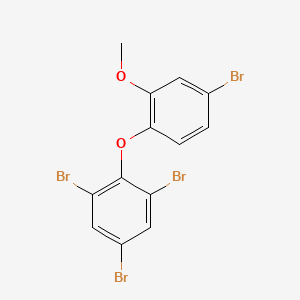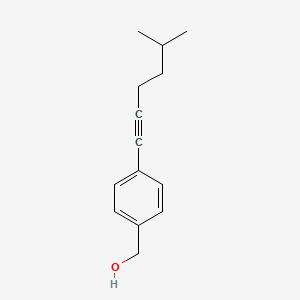![molecular formula C20H11NO B14213467 2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-18-5](/img/structure/B14213467.png)
2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound with a complex structure that includes a formyl group, a hexene chain, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require careful optimization of reaction conditions, including the choice of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets through its reactive formyl and nitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The specific pathways involved would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2-[(3Z)-6-(2-Formylphenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile
Uniqueness
2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. The presence of both a formyl group and a benzonitrile moiety allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
823227-18-5 |
|---|---|
Formule moléculaire |
C20H11NO |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
2-[6-(2-formylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H11NO/c21-15-19-13-7-5-11-17(19)9-3-1-2-4-10-18-12-6-8-14-20(18)16-22/h1-2,5-8,11-14,16H |
Clé InChI |
BRNGOSYDCICQIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C#CC=CC#CC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)

![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)

silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)

![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
